molecular formula C40H48Cl4N6O2S2 B566051 Unii-joz426ZS3C CAS No. 1371638-05-9

Unii-joz426ZS3C

Cat. No. B566051
CAS RN: 1371638-05-9
M. Wt: 850.784
InChI Key: RKXLSRBGMPZLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-joz426ZS3C is a novel compound that has recently been discovered and is being studied for its potential applications in scientific research. This compound is a derivative of a common organic compound, and has been found to have a variety of interesting properties.

Scientific Research Applications

Scientific Research Applications

Educational Innovations in Science

The research by Dehaan (2005) emphasizes the need for innovative teaching methods in science education, advocating for active engagement and problem-solving approaches to enhance understanding and retention. This approach could revolutionize undergraduate science education by fostering a scientifically literate society (Dehaan, 2005).

Computational Fluid Dynamics in Ventilation Research

Li and Nielsen (2011) discuss the application of computational fluid dynamics (CFD) in ventilation and indoor air science research, highlighting the integration of CFD as a crucial tool in engineering development and scientific investigation of air distribution systems (Li & Nielsen, 2011).

Enhancing Research Skills Through the Scientific Method

Vázquez-Villegas et al. (2023) explore how the scientific method can be applied to develop research skills in higher education, emphasizing its role in fostering problem-solving and critical thinking (Vázquez-Villegas et al., 2023).

Public Participation in Scientific Research

Shirk et al. (2012) provide insights into the benefits and models of public participation in scientific research (PPSR), underscoring the importance of integrating public interests in scientific inquiries to achieve meaningful outcomes for both science and society (Shirk et al., 2012).

Meta-Research for Scientific Ecosystem Calibration

Hardwicke et al. (2019) discuss the field of meta-research, focusing on investigating the efficiency, quality, and bias within the scientific ecosystem. This research aims to improve scientific standards and credibility through empirical evidence and reform initiatives (Hardwicke et al., 2019).

properties

IUPAC Name

6-[4-[2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N6O2S2/c1-5-13-35-31(9-1)39(41-33-11-3-7-15-37(33)49-35)45-21-17-43(18-22-45)25-27-47-29-30-48-28-26-44-19-23-46(24-20-44)40-32-10-2-6-14-36(32)50-38-16-8-4-12-34(38)42-40/h1-16H,17-30H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVWRXGWAIZGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCOCCN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)C6=NC7=CC=CC=C7SC8=CC=CC=C86
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1371638-05-9
Record name Des(hydroxyethyl) quetiapine dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371638059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(HYDROXYETHYL) QUETIAPINE DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOZ426ZS3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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